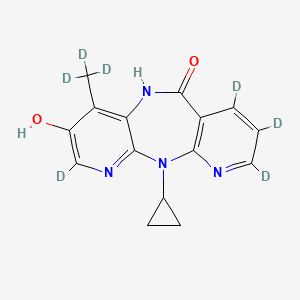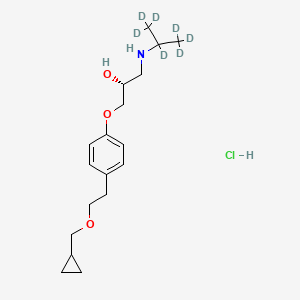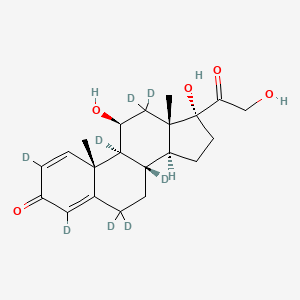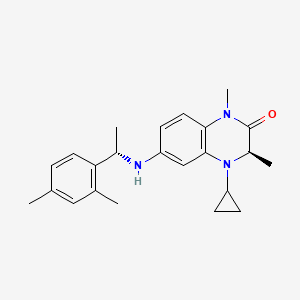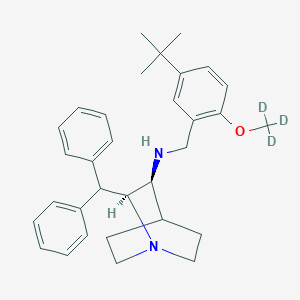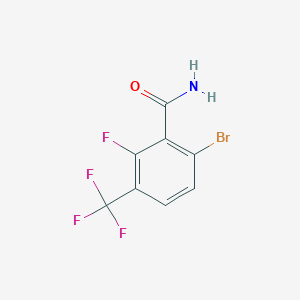
c-Met-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
c-Met-IN-2 is a selective and orally available inhibitor of the c-Met receptor tyrosine kinase, which is also known as the hepatocyte growth factor receptor (HGFR). This compound has shown significant antitumor activity by inhibiting the enzymatic activity of c-Met, which plays a crucial role in various cellular processes such as proliferation, survival, motility, and morphogenesis. Aberrant activation of c-Met is associated with the development and progression of several types of cancers, making this compound a promising candidate for cancer therapy .
准备方法
The synthesis of c-Met-IN-2 involves several steps, starting with the preparation of the mother liquor. For instance, 2 mg of the compound can be dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . The detailed synthetic routes and reaction conditions for this compound are typically proprietary and may vary depending on the specific laboratory or industrial setup.
化学反应分析
c-Met-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
科学研究应用
c-Met-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the c-Met signaling pathway and its role in various cellular processes. In biology and medicine, this compound is being investigated for its potential to treat various types of cancers, including non-small cell lung cancer (NSCLC), by inhibiting the c-Met receptor and its downstream signaling pathways . Additionally, this compound is used in preclinical studies to evaluate its efficacy and safety as a potential therapeutic agent .
作用机制
The mechanism of action of c-Met-IN-2 involves the inhibition of the c-Met receptor tyrosine kinase. By binding to the ATP-binding site of c-Met, this compound prevents the receptor from undergoing autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts various cellular processes such as proliferation, survival, motility, and morphogenesis, ultimately leading to the suppression of tumor growth and metastasis . The molecular targets and pathways involved include the PI3K/AKT, Ras-MAPK, and STAT3 signaling pathways .
相似化合物的比较
c-Met-IN-2 can be compared with other c-Met inhibitors such as crizotinib, cabozantinib, and capmatinib. These compounds also target the c-Met receptor but may differ in their selectivity, potency, and pharmacokinetic properties. For example, crizotinib is an ATP-competitive inhibitor of c-Met and ALK receptors, while cabozantinib is a multi-kinase inhibitor that targets c-Met, VEGFR, and other kinases . Capmatinib, on the other hand, is a highly selective c-Met inhibitor with picomolar potency . The uniqueness of this compound lies in its high selectivity and oral bioavailability, making it a promising candidate for further development as a cancer therapeutic agent.
属性
分子式 |
C24H21FN10O |
|---|---|
分子量 |
484.5 g/mol |
IUPAC 名称 |
2-[4-[3-[1-[7-fluoro-3-(1-methylpyrazol-4-yl)quinolin-6-yl]ethyl]triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C24H21FN10O/c1-14(19-6-15-5-16(17-9-28-33(2)12-17)8-26-21(15)7-20(19)25)35-24-23(31-32-35)27-11-22(30-24)18-10-29-34(13-18)3-4-36/h5-14,36H,3-4H2,1-2H3 |
InChI 键 |
VLBZFDFQVGAJSP-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC2=CC(=CN=C2C=C1F)C3=CN(N=C3)C)N4C5=NC(=CN=C5N=N4)C6=CN(N=C6)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3](/img/structure/B15144908.png)
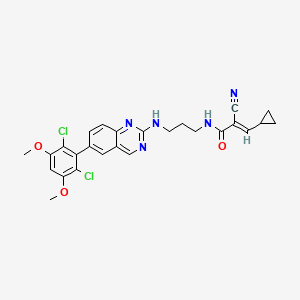
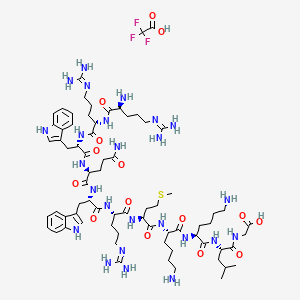
![(3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;(3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15144932.png)
![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B15144934.png)
![(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecan-6-ol](/img/structure/B15144938.png)
![methyl (1R,2R,3S,3aR,8bS)-6-[[(3R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B15144946.png)

